3-Cyano-L-phenylalanine

Overview

Description

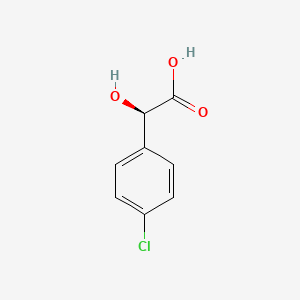

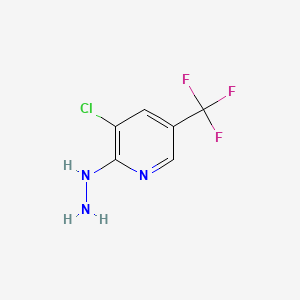

3-Cyano-L-phenylalanine, also known as L-3-Cyanophenylalanine, is a compound with the molecular formula C10H10N2O2 . It is an unnatural amino acid used in optical probes for imaging proteins .

Synthesis Analysis

The synthesis of L-phenylalanine, which includes 3-Cyano-L-phenylalanine, has been studied extensively. A study by Mengzhen Nie et al. developed an artificial bioconversion process to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) . The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .

Molecular Structure Analysis

The molecular structure of 3-Cyano-L-phenylalanine can be analyzed using various computational methods. The molecular weight of 3-Cyano-L-phenylalanine is 190.20 g/mol . More detailed structural information can be obtained from databases such as PubChem .

Chemical Reactions Analysis

The chemical reactions involving 3-Cyano-L-phenylalanine are complex and can involve multiple steps. For example, in the production of L-phenylalanine, the shikimate pathway serves as the primary source of production . In this pathway, six enzymes (AroK, AroL, AroA, AroC, PheA, and TyrB) are involved .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Cyano-L-phenylalanine can be analyzed using various methods. For example, the boiling point is estimated to be 325.7°C, and the density is estimated to be 1.2167 .

Scientific Research Applications

Genetic Engineering

L-Phenylalanine (L-Phe), which is a variant of 3-Cyano-L-phenylalanine, is used in genetic engineering to enhance its biosynthesis in Escherichia coli . This is achieved by inactivating the PTS system and recruiting glucose uptake via combinatorial modulation of galP and glk to increase PEP supply .

Nutritional Products

L-Phe is an essential amino acid for mammals and its applications expand into human health and nutritional products . It is used in the production of nutritional supplements due to its essential nature for mammalian health .

Pharmaceuticals

L-Phe is extensively used in pharmaceutically active compounds, such as anti-inflammatory drugs . It is also used in the production of central nervous system neuropeptides, and HIV protease inhibitors .

Food Additives

More than 30,000 tons of L-Phe are needed annually to meet the increasing demand for the low-calorie sweetener aspartame . This makes L-Phe a significant compound in the food industry .

Cancer Treatment

The compound 4-borono-L-phenylalanine (BPA), which is related to L-Phenylalanine, has exhibited potential in Boron Neutron Capture Therapy (BNCT) clinical trials for cancer treatment . L-Tyrosine and L-Phenylalanine preloading have been shown to increase BPA uptake in cells, which could enhance the effectiveness of BNCT .

Metabolic Engineering

Due to the rapid development of metabolic engineering, it is possible to rationally design the genetic circuits thus producing L-Phe in microorganisms . In fast-growing bacteria such as Escherichia coli or Corynebacterium glutamicum, high titers of L-Phe can be achieved via metabolic network optimization .

Mechanism of Action

Target of Action

L-3-Cyanophenylalanine, also known as 3-Cyano-L-phenylalanine or H-Phe(3-CN)-OH, primarily targets the enzyme L-3-cyanoalanine synthase (EC 4.4.1.9) . This enzyme belongs to the family of lyases, specifically the class of carbon-sulfur lyases .

Mode of Action

The compound interacts with its target enzyme, L-3-cyanoalanine synthase, to catalyze the chemical reaction involving L-cysteine and hydrogen cyanide, resulting in the formation of L-3-cyanoalanine and hydrogen sulfide . In addition, it has been used as an internal spectroscopic probe to study the binding of an inhalational anesthetic to a model membrane protein .

Biochemical Pathways

L-3-Cyanophenylalanine is involved in the cyanoamino acid metabolism pathway . It plays a crucial role in cyanide metabolism, where it acts as a substrate for the β-cyanoalanine synthase enzyme . This enzyme is responsible for the detoxification of cyanide, which is a potent poison that inhibits cellular respiration .

Pharmacokinetics

Its molecular weight is 1902, and it is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The action of L-3-Cyanophenylalanine results in the formation of L-3-cyanoalanine and hydrogen sulfide . This reaction is part of the body’s mechanism to detoxify cyanide. Additionally, the compound’s interaction with anesthetic molecules provides insight into the action of anesthetic molecules on the model membrane protein .

Action Environment

The action of L-3-Cyanophenylalanine can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that it may be more active in certain environments . Furthermore, its stability may be affected by light and temperature, as it is recommended to be stored in a dark place at room temperature .

properties

IUPAC Name |

(2S)-2-amino-3-(3-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUOMTMPTNZOJE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972669 | |

| Record name | 3-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-L-phenylalanine | |

CAS RN |

57213-48-6 | |

| Record name | 3-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N-3-Cyanophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 3-Cyano-L-phenylalanine in the context of its interactions with methylamine?

A1: Research indicates that 3-Cyano-L-phenylalanine exhibits a preference for forming zwitterionic structures when interacting with protonated methylamine in the gas phase. [] This is in contrast to some phenylalanine derivatives like 4-chloro-l-phenylalanine and 4-nitro-l-phenylalanine, which favor charge-solvated structures under similar conditions. [] This suggests that the presence of the cyano group at the 3-position of the aromatic ring in 3-Cyano-L-phenylalanine plays a crucial role in influencing its interactions with protonated amines and its preference for zwitterionic forms.

Q2: Are there any known applications of 3-Cyano-L-phenylalanine in material science?

A2: Yes, 3-Cyano-L-phenylalanine has been successfully utilized as a building block in the construction of a novel one-dimensional chiral metal-organic coordination polymer with Cu(II). [] This highlights the potential of this compound in materials science, particularly in the design and synthesis of chiral materials with potential applications in areas like catalysis and separation science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B1349234.png)

![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)

![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)

![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)

![[3-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B1349250.png)

![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)

![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)